molecular formula C18H19N3O5S B2856824 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide CAS No. 941987-01-5

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B2856824
CAS No.: 941987-01-5
M. Wt: 389.43
InChI Key: CZFDQQWQHBONTM-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide is a complex organic compound with the molecular formula C18H20N2O3S This compound is characterized by its unique structure, which includes a quinoline ring, a nitro group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with a β-ketoester.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated quinoline derivative with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Reduction: Formation of 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-aminobenzamide.

    Oxidation: Formation of 2-carboxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, including the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
  • 4-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications that are not possible with similar compounds lacking these groups.

Properties

IUPAC Name

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-9-8-13-5-4-10-20(17(13)11-14)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFDQQWQHBONTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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